molecular formula C9H8BrF B2611858 1-Bromo-4-(1-fluorocyclopropyl)benzene CAS No. 1783975-92-7

1-Bromo-4-(1-fluorocyclopropyl)benzene

Cat. No. B2611858
CAS RN: 1783975-92-7
M. Wt: 215.065
InChI Key: GRHOXNNMMTYMNT-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-fluorocyclopropyl)benzene is a chemical compound with the molecular formula C9H8BrF. It is a derivative of benzene, with a bromine atom and a fluorocyclopropyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a fluorocyclopropyl group attached. The InChI code for this compound is 1S/C9H8BrF/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.06 . It is a liquid at room temperature .

Scientific Research Applications

Radiosynthesis and Labeling Agents

1-Bromo-4-(1-fluorocyclopropyl)benzene has been utilized in the radiosynthesis of novel compounds. For instance, Namolingam et al. (2001) reported the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, and the synthesis of a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions. These compounds serve as bifunctional labeling agents, potentially useful for medical imaging applications such as positron emission tomography (PET) (Namolingam et al., 2001).

Fluorescence Properties

The compound also finds application in the study of fluorescence properties. Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene, a derivative obtained through reactions involving a precursor similar to this compound, exhibiting aggregation-induced emission (AIE) characteristics. This highlights its potential use in materials science for developing fluorescent materials (Liang Zuo-qi, 2015).

Organic Synthesis and Catalysis

In organic synthesis, the compound is a precursor for constructing complex molecules. Pan et al. (2014) described the use of 1-Bromo-2-(cyclopropylidenemethyl)benzenes, closely related to this compound, in palladium-catalyzed reactions with 2-alkynylphenols to efficiently synthesize indeno[1,2-c]chromenes. These reactions demonstrate the compound's utility in creating molecular complexity and diversity from easily accessible materials (Pan et al., 2014).

Molecular Structure and Theoretical Studies

Further, this compound and its derivatives have been the subject of structural and theoretical studies to understand their chemical properties better. Patil et al. (2012) conducted synthesis, characterization, and ab initio calculations of a similar compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, demonstrating its importance as a precursor for the synthesis of graphene nanoribbons. This work illustrates the compound's role in facilitating the bottom-up synthesis of advanced nanomaterials (Patil et al., 2012).

Safety and Hazards

Safety information for 1-Bromo-4-(1-fluorocyclopropyl)benzene indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Mechanism of Action

    Mode of Action

    The bromine atom in “1-Bromo-4-(1-fluorocyclopropyl)benzene” is a good leaving group, and the compound could potentially undergo nucleophilic substitution reactions . The fluorocyclopropyl group might also participate in reactions, depending on the specific conditions and reactants.

properties

IUPAC Name

1-bromo-4-(1-fluorocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHOXNNMMTYMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1783975-92-7
Record name 1-bromo-4-(1-fluorocyclopropyl)benzene
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